molecular formula C11H13ClO B3337441 2,6-Diethylbenzoyl chloride CAS No. 64359-02-0

2,6-Diethylbenzoyl chloride

Cat. No.: B3337441
CAS No.: 64359-02-0
M. Wt: 196.67 g/mol
InChI Key: QQRITLYBTVMRHT-UHFFFAOYSA-N
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Description

2,6-Diethylbenzoyl chloride is an organic compound with the molecular formula C11H13ClO. It is a derivative of benzoyl chloride, where two ethyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diethylbenzoyl chloride typically involves the Friedel-Crafts acylation of 2,6-diethylbenzene with phosgene or thionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Reaction: [ \text{C}8\text{H}{10} + \text{COCl}2 \rightarrow \text{C}{11}\text{H}_{13}\text{ClO} + \text{HCl} ]

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and improved safety. The use of phosgene gas in a controlled environment ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,6-Diethylbenzoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: Reaction with water to form 2,6-diethylbenzoic acid.

    Reduction: Reduction to 2,6-diethylbenzyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Amines: Reacts with primary or secondary amines in the presence of a base to form amides.

    Alcohols: Reacts with alcohols in the presence of a base to form esters.

    Water: Hydrolysis occurs readily in the presence of water, especially under acidic or basic conditions.

Major Products

    Amides: Formed from reaction with amines.

    Esters: Formed from reaction with alcohols.

    2,6-Diethylbenzoic Acid: Formed from hydrolysis.

Scientific Research Applications

2,6-Diethylbenzoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: In the preparation of active pharmaceutical ingredients.

    Agrochemicals: As a precursor in the synthesis of herbicides and pesticides.

    Dyes: In the production of colorants for textiles and other materials.

Mechanism of Action

The mechanism of action of 2,6-Diethylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and other derivatives. The molecular targets are typically nucleophilic sites on organic molecules, such as amine or hydroxyl groups.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: The parent compound, less sterically hindered and more reactive.

    2,6-Dimethylbenzoyl Chloride: Similar structure but with methyl groups instead of ethyl groups, leading to different steric and electronic effects.

    2,6-Dichlorobenzoyl Chloride: Contains chlorine atoms, which significantly alter its reactivity and applications.

Uniqueness

2,6-Diethylbenzoyl chloride is unique due to the presence of ethyl groups, which provide a balance between steric hindrance and reactivity. This makes it a versatile intermediate in organic synthesis, offering different reactivity profiles compared to its methyl and chlorine-substituted counterparts.

Properties

IUPAC Name

2,6-diethylbenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-3-8-6-5-7-9(4-2)10(8)11(12)13/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRITLYBTVMRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90517253
Record name 2,6-Diethylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64359-02-0
Record name 2,6-Diethylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,6-Diethylcyanobenzene was prepared by converting 2,6-diethylaniline to a diazonium salt and then reacting the diazonium salt with copper cyanide. Hydrolysis of 2,6-diethylcyanobenzene was effected by reaction with sodium hydroxide in ethylene glycol to provide 2,6-diethylaminocarbonyl benzene. The latter compound was reacted with phosphoric acid to provide 2,6-diethylbenzoic acid. Reaction of the benzoic acid with thionyl chloride afforded 2,6-diethylbenzoylchloride as an oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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